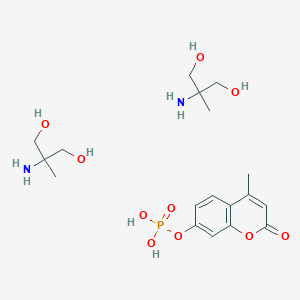

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt

Descripción general

Descripción

Synthesis Analysis

Synthetic pathways to create derivatives of 4-Methylumbelliferyl phosphate involve multi-step chemical reactions, showcasing the compound's utility in biochemical assays and research. For example, 2-C-methyl-D-erythritol 4-phosphate, a related compound, is synthesized from 1,2-propanediol in seven steps with an overall yield of 32% and enantiomeric excess of 78%, illustrating the complexity and efficiency of these synthetic processes (Koppisch, Blagg, & Poulter, 2000).

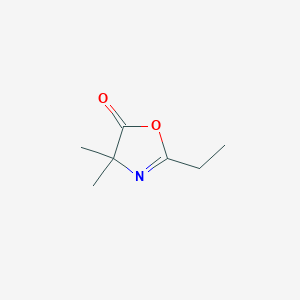

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methylumbelliferyl phosphate is characterized by sophisticated techniques such as X-ray analysis. For instance, the molecular structure of di(1,3-propanediolato)(tetraphenylporphyrinato)phosphorus(V) chloride has been determined, revealing an octahedral coordination geometry for the phosphorus atom and showcasing the importance of structural analysis in understanding the function and reactivity of these compounds (Lin et al., 1994).

Chemical Reactions and Properties

Chemical properties of 4-Methylumbelliferyl phosphate derivatives include their role as substrates in enzymatic assays. For example, bis-(4-methylumbelliferyl) phosphate serves as a substrate for pig platelet surface membrane-associated phosphodiesterase activity, highlighting its biochemical utility and the specificity of chemical reactions it undergoes (Taylor, Williams, & Crawford, 1977).

Physical Properties Analysis

The physical properties of these compounds, including their solubility, fluorescence, and stability, play a crucial role in their application in scientific research. However, specific details on the physical properties of "4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt" itself require targeted studies focusing on these aspects to provide a comprehensive understanding.

Chemical Properties Analysis

The chemical properties, such as reactivity with enzymes and other substrates, are central to the utility of 4-Methylumbelliferyl phosphate derivatives in biochemical assays. For instance, the synthesis of 4-methylumbelliferyl alpha-ketoside of N-acetylneuraminic acid and its use in a fluorometric assay for neuraminidase demonstrates the compound's application in detecting enzyme activity, illustrating its chemical behavior and interaction with biological molecules (Myers et al., 1980).

Aplicaciones Científicas De Investigación

Enzyme Assays

4-Methylumbelliferyl phosphate is widely utilized in fluorometric assays for various enzymes, serving as a substrate that, upon enzymatic action, releases fluorescent 4-methylumbelliferone. This property is exploited in the study of neuraminidase activity, where different neuraminidases are assessed for their ability to cleave the substrate under varying pH conditions, providing insights into enzyme kinetics and substrate specificity (Myers et al., 1980). Similarly, the compound is used in assays for serum alkaline and acid phosphatase activities, allowing for the quantification of enzyme activities in clinical samples, demonstrating its utility in biochemical diagnostics (Rietz & Guilbault, 1975).

Protease Substrate

The esters of 4-methylumbelliferyl, including phosphate derivatives, are synthesized and evaluated as substrates for protease assays. These substrates provide a fluorometric method for the measurement of protease activity, contributing to the understanding of protease functions and enzyme kinetics, which is vital for biological and pharmaceutical research (Gray et al., 1983).

Glycosidase Assays

4-Methylumbelliferyl phosphate derivatives are also synthesized for the study of glycosidases, such as in the preparation of disaccharides serving as fucosidase substrates. This application is crucial for studying carbohydrate-active enzymes, exploring enzyme-substrate interactions, and developing enzyme assay methods (Vankayalapati & Singh, 2000).

Phosphodiesterase Activity

The compound finds application in the study of phosphodiesterase activities associated with cell membranes, such as in the assay of pig platelet surface membrane-associated phosphodiesterase. This research is significant for understanding cell signaling and the role of phosphodiesterases in various biological processes (Taylor, Williams, & Crawford, 1977).

Kinetic Studies

The kinetic parameters of enzymes, such as alkaline phosphatase, are characterized using 4-methylumbelliferyl phosphate in fluorometric assays. This enables the prediction of the fluorescent signal generated by the enzyme activity, which is fundamental for the development and optimization of biochemical assays (Susini et al., 2018).

Direcciones Futuras

The compound is a valuable tool in biomedical research and drug development due to its role in the detection and measurement of phosphatase activity . Its future use will likely continue in these areas, contributing to our understanding of enzyme function and aiding in the development of new therapeutic strategies.

Propiedades

IUPAC Name |

2-amino-2-methylpropane-1,3-diol;(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O6P.2C4H11NO2/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*1-4(5,2-6)3-7/h2-5H,1H3,(H2,12,13,14);2*6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRZFPYLAVZIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.CC(CO)(CO)N.CC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt | |

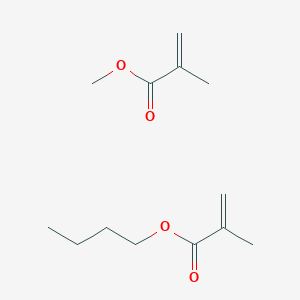

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

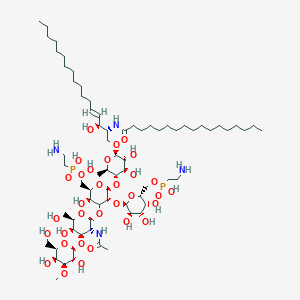

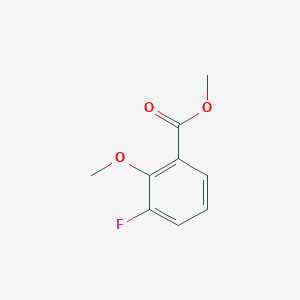

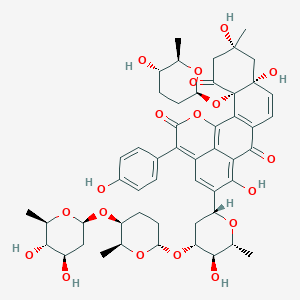

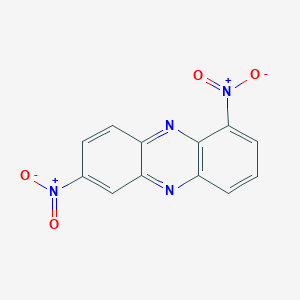

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)